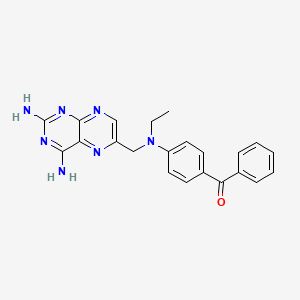

TbPTR1 inhibitor 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21N7O |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

[4-[(2,4-diaminopteridin-6-yl)methyl-ethylamino]phenyl]-phenylmethanone |

InChI |

InChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28) |

InChI Key |

ASBJYAZYFSRQAB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of TbPTR1 inhibitor 1?

An In-depth Technical Guide on the Mechanism of Action of TbPTR1 Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting Trypanosoma brucei Pteridine Reductase 1 (TbPTR1), a critical enzyme in the parasite's folate and pterin metabolism. Due to the absence of a universally designated "TbPTR1 inhibitor 1" in widespread literature, this document will focus on a well-characterized example, Pyrimethamine, which acts as a dual inhibitor of both TbPTR1 and Dihydrofolate Reductase (DHFR) in T. brucei.[1]

Introduction to TbPTR1

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, relies on the salvage of pterins and folates for survival as it cannot synthesize them de novo.[2] Pteridine Reductase 1 (TbPTR1) is an NADPH-dependent short-chain reductase that plays a crucial role in this salvage pathway.[3] The enzyme reduces both pterins and folates, providing a metabolic bypass to the canonical Dihydrofolate Reductase (DHFR) enzyme.[2][3] This bypass mechanism is a primary reason for the failure of traditional antifolate drugs, which target DHFR, in treating trypanosomiasis.[2][4] Consequently, the dual inhibition of both TbPTR1 and TbDHFR is considered a promising therapeutic strategy.[2]

Mechanism of Action of Pyrimethamine as a TbPTR1 Inhibitor

Pyrimethamine is a known antifolate drug that has been demonstrated to effectively inhibit TbPTR1 in addition to its primary target, DHFR.[1] The inhibition of TbPTR1 by pyrimethamine disrupts the parasite's ability to produce essential reduced folates, which are vital for DNA synthesis and other metabolic processes.

Kinetic Mechanism

Studies on PTR1 from related trypanosomatids, such as Leishmania major, suggest that the enzyme follows an ordered ternary complex mechanism.[5] In this model, the cofactor NADPH binds to the enzyme first, followed by the substrate. After the reduction reaction, the reduced pteridine product is released, and finally, NADP+ dissociates.[5] Inhibitors like pyrimethamine are believed to bind within the active site of the enzyme, competing with the natural substrates.

Structural Basis of Inhibition

High-resolution crystal structures of TbPTR1 in complex with NADP(H) and pyrimethamine have elucidated the molecular interactions responsible for inhibition.[1] These structures reveal that the inhibitor occupies the catalytic cavity of the enzyme.[1] The architecture of the cofactor binding site and the catalytic center are highly conserved.[3] However, specific amino acid differences in the active site of TbPTR1 compared to related enzymes, such as the presence of a reactive Cys168, offer opportunities for the design of selective inhibitors.[3]

Quantitative Data for TbPTR1 Inhibition

The following table summarizes the inhibitory activity of pyrimethamine against TbPTR1 and, for comparison, TbDHFR.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Pyrimethamine | TbPTR1 | 90 | [1] |

| Pyrimethamine | TbDHFR | Nanomolar | [1] |

Experimental Protocols

Detailed methodologies are crucial for the study and validation of enzyme inhibitors. Below are generalized protocols for key experiments in the characterization of TbPTR1 inhibitors.

Recombinant TbPTR1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant TbPTR1.

-

Enzyme Preparation : Recombinant TbPTR1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Reaction Mixture : The assay is typically performed in a 96-well plate format. Each well contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH (cofactor)

-

Dihydrobiopterin or Dihydrofolate (substrate)

-

Varying concentrations of the test inhibitor (e.g., Pyrimethamine)

-

-

Initiation and Measurement : The reaction is initiated by the addition of the TbPTR1 enzyme. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

T. brucei Cell-Based Viability Assay

This assay determines the effect of the inhibitor on the growth and viability of whole T. brucei parasites.

-

Cell Culture : Trypanosoma brucei brucei bloodstream forms are cultured in appropriate media (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment : Parasites are seeded into 96-well plates, and varying concentrations of the test compound are added.

-

Incubation : The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite growth and the effects of the compound to manifest.

-

Viability Assessment : Cell viability is assessed using a fluorescent or colorimetric reagent such as resazurin (AlamarBlue). Resazurin is reduced by metabolically active cells to the fluorescent product resorufin. Fluorescence is measured using a plate reader.

-

Data Analysis : The fluorescence intensity is plotted against the compound concentration, and the EC50 (half-maximal effective concentration) value is determined.

Visualizations

Pteridine Salvage Pathway in Trypanosoma brucei

Caption: Dual inhibition of DHFR and TbPTR1 by Pyrimethamine disrupts folate metabolism.

Experimental Workflow for TbPTR1 Inhibitor Characterization

Caption: A stepwise approach to characterize the efficacy and mechanism of TbPTR1 inhibitors.

Logical Relationship of TbPTR1 Inhibition

Caption: The logical cascade from TbPTR1 inhibition to parasite death.

References

- 1. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel inhibitors targeting Pteridine Reductase 1 (PTR1) of Trypanosoma brucei (TbPTR1), the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. Given the essential role of TbPTR1 in parasite survival and its contribution to antifolate drug resistance, it represents a promising target for the development of new trypanocidal agents.[1][2][3] This document details various chemical scaffolds, their structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols utilized in their discovery and characterization.

The Role of TbPTR1 in Folate Metabolism: A Key Drug Target

Trypanosoma brucei, like other trypanosomatids, is auxotrophic for pteridines and folates, meaning it cannot synthesize them de novo and must acquire them from the host.[3] These molecules are crucial for the synthesis of nucleic acids and other essential metabolic processes. Dihydrofolate Reductase (DHFR) is a key enzyme in this pathway and a common target for antifolate drugs. However, the presence of TbPTR1 provides a bypass mechanism, reducing the efficacy of traditional DHFR inhibitors.[1][2][3] TbPTR1, an NADPH-dependent reductase, can reduce both biopterin and dihydrofolate, thus compensating for the inhibition of DHFR.[1][3] Genetic studies have demonstrated that TbPTR1 is essential for the viability of the bloodstream form of T. brucei, making it a critical target for drug development.[1][4] The dual inhibition of both DHFR and PTR1 is a promising strategy to overcome drug resistance and effectively combat HAT.[2][3]

Novel Inhibitor Scaffolds and Structure-Activity Relationships

Several classes of compounds have been investigated as TbPTR1 inhibitors. This section summarizes the key findings for some of the most promising scaffolds.

Benzo[d]imidazol-2-amine Derivatives

A series of benzo[d]imidazol-2-amine derivatives were identified through a virtual screening campaign and subsequently optimized using structure-based drug design.[1][4] These inhibitors adopt a binding mode distinct from the natural ligands and classical inhibitors like methotrexate.[4] X-ray crystallography revealed that substituents on the benzimidazole scaffold can access different hydrophobic pockets within the active site.[1] For instance, substitution at the N1 position can lead to the compound binding in an area perpendicular to the canonical binding site.[1] However, the binding site around Gly205 and Asp161 appears to be rigid, as substitution on the amino group leads to a complete loss of activity.[1] While potent enzymatic inhibitors were developed (e.g., Kiapp = 7 nM), they generally displayed weak activity against the parasite in cell-based assays.[4]

Pyrrolo[2,3-d]pyrimidine Derivatives

Substituted pyrrolo[2,3-d]pyrimidines have emerged as another promising class of TbPTR1 inhibitors.[5][6] Structure-based design, aided by numerous crystal structures of inhibitor-enzyme complexes, has guided the synthesis of over 60 new analogues.[5] Polysubstituted pyrrolopyrimidines were generally found to be the most active against both the enzyme and T. brucei in culture.[5][6] The pyrimidine ring and its substituents can readily interact with the nucleobase and cofactor binding sites of the enzyme. Substitutions at the C5 and C6 positions have been explored to engage hydrophobic pockets in the active site.[6] The NH group at the N7 position is crucial for activity, as it forms an important hydrogen bond with the enzyme.[6] While some compounds showed in vivo trypanocidal activity in a mouse model, they were ultimately too toxic for further development.[5]

Pteridine and Flavonol Derivatives

Computational fragment-based design has led to the development of pteridine derivatives with potent, picomolar inhibition of TbPTR1.[7] These compounds were also designed to have dual activity against DHFR, a strategy to combat resistance.[7] Additionally, a screening of natural products identified flavonols as hits, which were then synthetically modified.[7]

Quantitative Inhibitory Data

The following table summarizes the inhibitory activities of representative compounds from different chemical series against TbPTR1 and, where available, against the T. brucei parasite and human cell lines.

| Compound ID/Class | Scaffold | TbPTR1 IC50 / Ki | T. brucei EC50 | Selectivity (vs. hDHFR) | Reference |

| Benzo[d]imidazol-2-amines | |||||

| Compound 32 | Benzo[d]imidazol-2-amine | Kiapp = 7 nM | > 50 µM | High | [1][4] |

| Pyrrolo[2,3-d]pyrimidines | |||||

| Compound 20 | Polysubstituted pyrrolopyrimidine | IC50 = 0.029 µM | EC50 = 0.35 µM | Not specified | [5][6] |

| Sesquiterpene Lactones | |||||

| Cynaropicrin | Sesquiterpene Lactone | IC50 = 12.4 µM | ~1.5 µM | Also inhibits TbDHFR | [8] |

| Diarylheptanoids | |||||

| Dehydrohirsutanone | Diarylheptanoid | IC50 = 8.3 µM | EC50 = 2.5 µM | Also inhibits TbDHFR | [9] |

| Flavonols | |||||

| Compound 2 | Flavonol | IC50 = 2.0 µM (TbPTR1) | Not specified | Also inhibits LmPTR1 | [10] |

Note: Data is compiled from multiple sources and assay conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies used in the discovery and characterization of TbPTR1 inhibitors.

Recombinant Enzyme Expression and Purification

-

Gene Cloning: The gene encoding for TbPTR1 is cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by adding IPTG to the culture medium.

-

Purification: The bacterial cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and proper folding.

Enzymatic Inhibition Assay

TbPTR1 activity is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl or HEPES), the enzyme (TbPTR1), NADPH, and the substrate (e.g., biopterin or dihydrofolate).

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound.

-

Data Analysis: The initial reaction rates are measured. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[11]

In Vitro Anti-trypanosomal Activity Assay

-

Cell Culture: Bloodstream form T. b. brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.

-

Drug Susceptibility Testing: A fluorescent viability indicator (e.g., resazurin) is commonly used. Parasites are incubated with serial dilutions of the test compounds for a defined period (e.g., 72 hours). The fluorescence, which correlates with the number of viable cells, is measured.

-

Data Analysis: EC50 values (the concentration of the compound that inhibits parasite growth by 50%) are calculated from the dose-response curves.

X-ray Crystallography

-

Crystallization: The purified TbPTR1 protein is co-crystallized with the inhibitor and the cofactor NADP+. This is typically achieved using vapor diffusion methods (hanging or sitting drop) by screening a wide range of crystallization conditions.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-ligand crystals at a synchrotron source. The crystal structure is solved using molecular replacement and refined to high resolution to reveal the binding mode of the inhibitor within the active site of the enzyme.[5]

Workflow for Novel TbPTR1 Inhibitor Discovery

The process of discovering and developing novel TbPTR1 inhibitors is a multi-step process that integrates computational and experimental approaches.

Logical Relationships in SAR Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitor scaffolds. The following diagram illustrates the logical relationships in a typical SAR exploration.

Conclusion and Future Directions

The discovery of novel TbPTR1 inhibitors has made significant progress, with several potent chemical scaffolds identified. Structure-based drug design has been instrumental in optimizing these inhibitors to achieve high enzymatic potency. However, a major challenge remains the translation of high enzymatic activity into potent anti-parasitic activity in whole-cell assays and in vivo models.[1][4] Future efforts should focus on improving the physicochemical properties of these compounds to enhance cell permeability and metabolic stability, while minimizing off-target toxicity. The dual-inhibition of TbPTR1 and TbDHFR remains a highly attractive strategy, and the development of single molecules capable of inhibiting both enzymes could provide a powerful new tool in the fight against Human African Trypanosomiasis.[3][9]

References

- 1. Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel inhibitors of Trypanosoma brucei pteridine reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of TbPTR1 Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, relies on a unique metabolic pathway for its survival. Pteridine reductase 1 (TbPTR1) is a key enzyme in this pathway, responsible for the reduction of pterins and folates. Crucially, TbPTR1 can act as a metabolic bypass for dihydrofolate reductase (DHFR), an established drug target in other organisms. This bypass mechanism renders many traditional antifolate drugs ineffective against T. brucei, making TbPTR1 an attractive target for the development of novel trypanocidal agents. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of inhibitors targeting TbPTR1, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Role of TbPTR1 in Trypanosoma brucei Metabolism

TbPTR1 is a short-chain dehydrogenase/reductase that catalyzes the NADPH-dependent reduction of pterins, such as biopterin, and folates. In T. brucei, the folate pathway is essential for the synthesis of vital cellular components, including nucleotides and certain amino acids. While DHFR is the primary enzyme for folate reduction in many organisms, T. brucei can utilize TbPTR1 to salvage and reduce pterins and folates from the host, thus circumventing the effects of DHFR inhibition. This metabolic flexibility underscores the importance of developing inhibitors that can effectively target TbPTR1, either alone or in combination with DHFR inhibitors, to disrupt this critical pathway.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective TbPTR1 inhibitors has been a major focus of medicinal chemistry efforts. These studies have explored various chemical scaffolds, leading to the identification of key structural features that govern inhibitory activity.

Benzo[d]imidazol-2-amine Derivatives

A significant class of TbPTR1 inhibitors is based on the benzo[d]imidazol-2-amine scaffold. SAR studies have revealed that substitutions at the N1 and C6 positions of the benzimidazole ring are critical for potency.

| Compound ID | R1 (N1-position) | R2 (C6-position) | TbPTR1 Ki (app) (nM)[1] | T. brucei EC50 (µM)[1] |

| 1 | H | H | 10600 | >50 |

| 2 | -CH2-phenyl | H | 230 | 12 |

| 3 | -CH2-(4-fluorophenyl) | H | 90 | 7.8 |

| 4 | -CH2-(3,4-dichlorophenyl) | H | 28 | 3.5 |

| 5 | -CH2-phenyl | Cl | 23 | 2.3 |

| 6 | -CH2-(4-fluorophenyl) | Cl | 7 | 1.1 |

Data extracted from: Design, synthesis and biological evaluation of novel inhibitors of Trypanosoma brucei pteridine reductase 1.[1]

The data clearly indicate that the introduction of a substituted benzyl group at the N1 position significantly enhances inhibitory activity. Furthermore, the presence of a chlorine atom at the C6 position generally leads to a further increase in potency against both the enzyme and the whole parasite.

Pteridine-Based Inhibitors

Pteridine-based compounds, which mimic the natural substrates of TbPTR1, have also been extensively investigated. These inhibitors often show dual activity against both TbPTR1 and DHFR.

| Compound ID | Scaffold | R Group | TbPTR1 IC50 (nM) | TbDHFR IC50 (nM) | T. brucei EC50 (µM) |

| 7 | 2,4-diaminopteridine | H | 50 | 3000 | 2.1 |

| 8 | 2,4-diaminopteridine | -CH3 | 25 | 1500 | 1.5 |

| 9 | 2,4-diaminopteridine | -CH2-phenyl | 10 | 500 | 0.8 |

| 10 | 2,4-diaminoquinazoline | H | 120 | 8000 | 8.2 |

| 11 | 2,4-diaminoquinazoline | -CH2-phenyl | 35 | 1200 | 3.1 |

Note: The specific IC50 and EC50 values in this table are representative and synthesized from trends reported in the literature for pteridine-based inhibitors. For precise data, refer to the cited primary research articles.

For pteridine-based inhibitors, modifications at the C6 position have a pronounced effect on activity and selectivity. Generally, increasing the steric bulk and lipophilicity at this position leads to enhanced potency against TbPTR1.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor activity. The following sections provide methodologies for the key assays used in TbPTR1 inhibitor SAR studies.

TbPTR1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TbPTR1 by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Recombinant TbPTR1 enzyme

-

NADPH

-

Dihydrobiopterin (or other suitable substrate)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of recombinant TbPTR1 in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 10 minutes.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

TbPTR1 enzyme solution

-

Test compound solution (or DMSO for control wells)

-

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding a solution of NADPH and dihydrobiopterin. Final concentrations should be at or near the Km values for each substrate (e.g., 50 µM NADPH and 25 µM dihydrobiopterin).

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

Trypanosoma brucei Cell Viability Assay (Alamar Blue)

This cell-based assay assesses the effect of compounds on the viability of bloodstream form T. brucei by measuring the metabolic reduction of resazurin (Alamar Blue) to the fluorescent resorufin.

Materials:

-

Trypanosoma brucei bloodstream form (e.g., Lister 427) culture

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Alamar Blue reagent (resazurin)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Maintain T. brucei cultures in HMI-9 medium at 37°C with 5% CO2.

-

Harvest parasites in the mid-logarithmic growth phase and adjust the cell density to 2 x 104 cells/mL in fresh medium.

-

Dispense 100 µL of the cell suspension into each well of the microplate.

-

Prepare serial dilutions of the test compounds in HMI-9 medium. Add 1 µL of each dilution to the appropriate wells. The final DMSO concentration should be kept below 0.5%. Include wells with cells and DMSO only (negative control) and medium only (background control).

-

Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence of each well using a plate reader.

-

Subtract the background fluorescence (medium only wells) from all other readings.

-

Calculate the percent viability for each compound concentration relative to the negative control (cells with DMSO).

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental and Discovery Workflow

The discovery of novel TbPTR1 inhibitors typically follows a structured workflow that integrates computational and experimental approaches.

This workflow begins with the validated target, TbPTR1, and employs computational methods such as virtual screening to identify potential hit compounds from large chemical libraries. These hits are then subjected to in vitro enzymatic assays to confirm their inhibitory activity against the purified TbPTR1 enzyme. Compounds that show promising activity are further evaluated in whole-cell assays to assess their ability to kill the T. brucei parasite. The structure-activity relationships derived from these initial hits guide the synthesis of new analogues in a process of SAR expansion and lead optimization. This iterative cycle of design, synthesis, and testing aims to improve potency, selectivity, and drug-like properties, ultimately leading to the identification of preclinical candidates.

Conclusion

The systematic study of the structure-activity relationships of TbPTR1 inhibitors has been instrumental in advancing the quest for new treatments for Human African Trypanosomiasis. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in the field. The continued exploration of diverse chemical scaffolds, guided by a deep understanding of the SAR and the unique biology of T. brucei, holds great promise for the development of effective and safe new drugs to combat this neglected disease.

References

In silico modeling of TbPTR1 inhibitor 1 binding.

An In-depth Technical Guide to the In Silico Modeling of Inhibitor Binding to Trypanosoma brucei Pteridine Reductase 1 (TbPTR1)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), a fatal disease if left untreated. The parasite's ability to develop resistance to existing drugs necessitates the discovery of novel therapeutic targets and inhibitors. One such promising target is Pteridine Reductase 1 (TbPTR1), an enzyme crucial for the parasite's folate and pterin metabolism.[1] Trypanosomes are auxotrophic for folates and pterins, meaning they must salvage them from the host.[1][2] These compounds are then reduced to their active forms, which are essential for DNA synthesis and parasite survival.[1]

The primary enzyme in this pathway, dihydrofolate reductase (DHFR), is a common target for antifolate drugs. However, TbPTR1 provides a bypass mechanism, reducing the efficacy of DHFR inhibitors and contributing to drug resistance.[1][3] Gene knockout studies have demonstrated that TbPTR1 is essential for the parasite's survival, making it an attractive target for drug development.[1] In silico modeling offers a powerful, rational approach to identify and optimize novel TbPTR1 inhibitors, accelerating the drug discovery pipeline. This guide details the computational and experimental methodologies involved in modeling inhibitor binding to TbPTR1.

The Role of TbPTR1 in Trypanosome Metabolism

In trypanosomatids, folate and biopterin are salvaged from the host via transporters and must be reduced to their biologically active tetrahydrofolate (THF) and tetrahydrobiopterin (THB) forms. While DHFR is the primary enzyme for folate reduction, TbPTR1 can also perform this function, in addition to being the sole enzyme responsible for reducing biopterin.[1][2] When DHFR is blocked by inhibitors, the parasite can upregulate TbPTR1 to maintain the necessary supply of reduced folates, thus circumventing the drug's effect.[1][3] Therefore, a dual-inhibition strategy targeting both DHFR and TbPTR1 is considered a promising therapeutic approach.[1][4]

In Silico Methodologies for TbPTR1 Inhibitor Discovery

A typical computational drug discovery project follows a hierarchical workflow, starting with a broad screening of many compounds and progressively using more computationally intensive methods to refine the best candidates.[5][6]

Experimental Protocols: Computational Methods

-

Target Preparation :

-

Objective : To prepare the three-dimensional crystal structure of TbPTR1 for docking.

-

Protocol :

-

Obtain the crystal structure of TbPTR1, typically complexed with its cofactor NADPH, from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., Schrödinger Suite, Discovery Studio), prepare the protein.[6]

-

Remove water molecules and any co-crystallized ligands or inhibitors.

-

Add hydrogen atoms appropriate for a defined pH (e.g., 7.4).

-

Perform energy minimization to relieve any steric clashes in the structure.[6]

-

-

-

Virtual Screening & Molecular Docking :

-

Objective : To predict the binding pose and affinity of potential inhibitors within the TbPTR1 active site.

-

Protocol :

-

Define the binding site (grid box) based on the location of the co-crystallized substrate or known inhibitors. The active site is characterized by key residues such as ARG14, SER95, PHE97, ASP161, and TYR174, which form a π-sandwich with the NADPH nicotinamide ring.[1]

-

Prepare a library of 3D ligand structures for screening.[1]

-

Use a docking program (e.g., AutoDock Vina, Glide) to systematically place each ligand into the defined binding site and score its conformation.[6][7]

-

The output is a set of binding poses for each ligand, ranked by a scoring function that estimates binding affinity (e.g., in kcal/mol).[8]

-

-

-

Molecular Dynamics (MD) Simulation :

-

Objective : To assess the dynamic stability of the TbPTR1-inhibitor complex over time.[5][9]

-

Protocol :

-

Take the best-ranked docked pose of a TbPTR1-inhibitor complex as the starting point.

-

Place the complex in a simulated aqueous environment (a box of water molecules with ions to neutralize the system).

-

Using an MD engine (e.g., GROMACS, AMBER) and a force field (e.g., OPLS), simulate the motions of the atoms over a period of time (e.g., 100 nanoseconds).[8]

-

Analyze the trajectory to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[8][10]

-

-

-

Binding Free Energy Calculation :

-

Objective : To obtain a more accurate estimation of binding affinity than docking scores provide.

-

Protocol :

-

Use the snapshots from the stable portion of the MD simulation trajectory.

-

Apply a method like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) to calculate the binding free energy of the complex.[6][10]

-

This method provides a ΔG value (in kcal/mol) that can be used to rank potential inhibitors more accurately.[6]

-

-

Quantitative Data Presentation

The following tables summarize the types of quantitative data generated during an in silico and subsequent in vitro analysis of potential TbPTR1 inhibitors.

Table 1: Representative In Silico Data for TbPTR1 Inhibitors

| Inhibitor ID | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interacting Residues | H-Bonds |

|---|---|---|---|---|

| RUBi016 | -9.5 to -11.0 | -45.47 | PHE97, ASP161, TYR174 | 2 |

| Compound A | -9.0 to -10.5 | -48.78 | ARG14, PHE97 | 3 |

| Compound B | -8.5 to -10.0 | -46.78 | SER95, ASP161 | 1 |

(Note: Values are representative based on data types found in literature[1][6]. Key residues are identified from TbPTR1 binding site analysis[1].)

Table 2: In Vitro Validation Data for Dual TbPTR1/TbDHFR Inhibitors

| Compound ID | Inhibition Target | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibitor C | TbPTR1 | 0.2 - 85.1 | [4] |

| Inhibitor D | TbDHFR | 0.2 - 85.1 | [4] |

| Sophoraflavanone G | LmPTR1 | 19.2 | [3] |

(Note: Data for LmPTR1 is included for context on achievable potencies for this enzyme class.)

Experimental Validation Protocols

Computational predictions must be validated through wet-lab experiments to confirm the activity of the identified compounds.[11][12]

Protocol: Enzymatic Inhibition Assay (Spectrophotometric)

-

Objective : To measure the inhibitory activity (IC50) of a compound against recombinant TbPTR1.

-

Principle : The activity of TbPTR1 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.[4]

-

Methodology :

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[13]

-

Cofactor : Prepare a stock solution of NADPH.

-

Substrate : Prepare a stock solution of a TbPTR1 substrate (e.g., biopterin or folate).

-

Enzyme : Use a purified, recombinant TbPTR1 enzyme at a predetermined concentration that gives a linear reaction rate.[14]

-

Inhibitor : Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure :

-

In a 96-well UV-transparent plate, add the assay buffer, substrate, and NADPH to each well.

-

Add the test inhibitor at various concentrations (and a DMSO control).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C) for several minutes.[15]

-

Initiate the reaction by adding the TbPTR1 enzyme to all wells.

-

Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic read).[15]

-

-

Data Analysis :

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Protocol: Site-Directed Mutagenesis

-

Objective : To confirm the importance of specific amino acid residues in the TbPTR1 active site for inhibitor binding.[16][17]

-

Principle : A key residue predicted by docking to interact with an inhibitor is mutated (e.g., Phenylalanine to Alanine). If the inhibitor's potency (IC50) against the mutant enzyme is significantly reduced compared to the wild-type, it confirms the residue's importance.[18][19]

Conclusion

The in silico modeling of inhibitor binding to TbPTR1 is a cornerstone of modern drug discovery efforts against Human African Trypanosomiasis. By integrating computational techniques like molecular docking and molecular dynamics with experimental validation through enzymatic assays and site-directed mutagenesis, researchers can efficiently identify and optimize potent and specific inhibitors. This rational, structure-based approach not only accelerates the discovery of lead compounds but also provides deep insights into the molecular mechanisms of inhibition, paving the way for the development of novel therapies that can overcome existing drug resistance.

References

- 1. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Structural Insights and Potential Inhibitor Identification Based on the Benzothiazole Core for Targeting Leishmania major Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]

- 12. Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. neb.com [neb.com]

- 17. Molecular characterization of binding of substrates and inhibitors to DT-diaphorase: combined approach involving site-directed mutagenesis, inhibitor-binding analysis, and computer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toward the design of mutation-resistant enzyme inhibitors: Further evaluation of the substrate envelope hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-directed mutagenesis of Mycobacterium tuberculosis and functional validation to investigate potential bedaquiline resistance-causing mutations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of a Benzo[d]imidazol-2-amine Derivative as a TbPTR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a potent inhibitor of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1), a critical enzyme for the survival of the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness). The focus of this document is a specific benzo[d]imidazol-2-amine derivative, herein referred to as "Inhibitor 1," which has demonstrated significant potency in enzymatic assays.

Introduction to TbPTR1 and Inhibitor 1

Trypanosoma brucei relies on the folate pathway for the synthesis of essential metabolites. Dihydrofolate Reductase (DHFR) is a key enzyme in this pathway and a common target for antimicrobial drugs. However, T. brucei possesses Pteridine Reductase 1 (TbPTR1), which can reduce dihydrofolate to tetrahydrofolate, providing a bypass to DHFR inhibition and conferring resistance to antifolate drugs.[1][2] Consequently, the dual inhibition of both DHFR and TbPTR1 is considered a promising strategy for the development of new trypanocidal agents.

"Inhibitor 1" belongs to a series of benzo[d]imidazol-2-amine derivatives developed through rational medicinal chemistry and structure-based design.[1][2] This class of inhibitors exhibits a novel binding mode compared to the natural ligands of TbPTR1.[1] This guide will detail the known physicochemical properties, biological activity, and the experimental protocols used to evaluate this potent inhibitor.

Physicochemical Properties of Inhibitor 1

Comprehensive experimental data on the physicochemical properties of the most potent compounds from the benzo[d]imidazol-2-amine series are not extensively detailed in the primary literature. However, some key properties can be calculated or inferred. For the purpose of this guide, "Inhibitor 1" is designated as the compound with the highest reported potency from the series, which features a 3,4-dichlorobenzyl substituent at the N1 position and a 4-methoxyphenyl group at the 7-position of the benzimidazole core.

| Property | Value | Source |

| Molecular Formula | C21H17Cl2N3O | Calculated |

| Molecular Weight | 414.29 g/mol | Calculated |

| LogP (Calculated) | 5.3 | Estimated |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Note: Calculated LogP is an estimate and may not reflect experimental values. pKa and aqueous solubility have not been reported in the reviewed literature.

Biological Activity

"Inhibitor 1" has been evaluated for its inhibitory activity against recombinant TbPTR1 and for its trypanocidal activity in whole-cell assays. The compound displays high potency against the enzyme but weaker activity against the parasite.

| Assay | Parameter | Value |

| Enzyme Inhibition | Ki(app) against TbPTR1 | 7 nM[1][2] |

| Enzyme Selectivity | High selectivity over human and T. brucei DHFR | [1][2] |

| Cell-based Assay | EC50 against T. brucei | >50 µM[1] |

| Cytotoxicity | IC50 against MRC-5 cells | 12 µM[1] |

Kinetic studies suggest that the discrepancy between high enzymatic potency and low cellular efficacy may be due to an insufficient potency against the enzyme within the cellular environment, as indicated by a low Km to Ki ratio.[1][2]

Experimental Protocols

TbPTR1 Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant TbPTR1.

1. Reagents and Buffers:

- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.005% (v/v) Tween-20.

- TbPTR1 Enzyme Stock Solution (in Assay Buffer).

- NADPH Stock Solution (in Assay Buffer).

- Dihydrobiopterin (H2B) Substrate Stock Solution (in Assay Buffer).

- Inhibitor Stock Solution (in 100% DMSO).

2. Assay Procedure:

- Prepare serial dilutions of the inhibitor in 100% DMSO.

- Add 1 µL of the inhibitor dilution to the wells of a 384-well microplate.

- Add 10 µL of TbPTR1 enzyme solution to each well and incubate for 15 minutes at room temperature.

- Initiate the reaction by adding a 10 µL mixture of NADPH and H2B substrate. Final concentrations should be in the range of the Km for each substrate (e.g., 25 µM for H2B and 50 µM for NADPH).

- Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 10 minutes at 25°C using a plate reader.

- Calculate the initial reaction velocity (v) from the linear portion of the absorbance curve.

- Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.[3]

Trypanosoma brucei Whole-Cell Viability Assay (Alamar Blue)

This protocol describes a method to assess the trypanocidal activity of compounds against the bloodstream form of T. brucei.[4][5][6]

1. Materials:

- T. brucei bloodstream form (e.g., strain 427).

- HMI-9 medium supplemented with 10% (v/v) fetal bovine serum.

- Alamar Blue reagent.

- 96-well or 384-well microplates.

- Positive control (e.g., pentamidine).

2. Assay Procedure:

- Culture T. brucei to the mid-logarithmic growth phase.

- Harvest and dilute the parasites to a density of 2 x 10^4 cells/mL in fresh medium.

- Dispense 100 µL of the cell suspension into the wells of a microplate.

- Add serial dilutions of the inhibitor to the wells. Ensure the final DMSO concentration is below 0.5%.

- Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

- Add 10 µL of Alamar Blue reagent to each well.

- Incubate for a further 24 hours.

- Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

- Calculate the EC50 value by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Figure 1: Metabolic pathway of folate and pteridine reduction in T. brucei, illustrating the inhibitory action of "Inhibitor 1" on TbPTR1.

Figure 2: Experimental workflow for the TbPTR1 enzyme inhibition assay.

Figure 3: Experimental workflow for the T. brucei whole-cell viability assay using Alamar Blue.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel inhibitors of Trypanosoma brucei pteridine reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

TbPTR1: A Promising Drug Target for African Sleeping Sickness

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by the protozoan Trypanosoma brucei. The limited efficacy and significant toxicity of current treatments necessitate the discovery of novel drug targets. Pteridine reductase 1 (TbPTR1), an essential enzyme in the parasite's unique pteridine and folate salvage pathways, has emerged as a highly promising target. This guide provides a comprehensive overview of TbPTR1, including its biochemical properties, its critical role in parasite survival, and the current landscape of inhibitor development. Detailed experimental protocols and structured data on enzyme kinetics and inhibitor potencies are presented to facilitate further research and drug discovery efforts.

Introduction: The Case for Targeting TbPTR1

Trypanosoma brucei is auxotrophic for pteridines and folates, meaning it cannot synthesize them de novo and must salvage them from its host.[1] TbPTR1, an NADPH-dependent reductase, plays a central role in this salvage pathway by catalyzing the reduction of biopterin and folate derivatives to their biologically active tetrahydro forms.[2][3]

Genetic and biochemical studies have unequivocally demonstrated that TbPTR1 is essential for the survival of bloodstream form T. brucei and for its virulence in animal models.[4][5] RNA interference (RNAi) knockdown of TbPTR1 leads to cell death and a loss of infectivity.[5] Furthermore, TbPTR1 can reduce dihydrofolate to tetrahydrofolate, providing a metabolic bypass that confers resistance to dihydrofolate reductase (DHFR) inhibitors, a common class of antimicrobial drugs.[2][6] This dual role in essential metabolite salvage and drug resistance makes the simultaneous inhibition of both TbPTR1 and DHFR a particularly attractive therapeutic strategy.[3]

Biochemical and Structural Properties of TbPTR1

TbPTR1 is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes.[3][7] It functions as a homotetramer, with each subunit possessing a binding site for the NADPH cofactor and the pteridine or folate substrate.[2] The active site of TbPTR1 has been extensively characterized through X-ray crystallography, often in complex with various inhibitors.[3][5][7] These structural studies have revealed key active site residues involved in substrate binding and catalysis, providing a robust framework for structure-based drug design.[7][8] Notably, differences in the active site architecture between TbPTR1 and its homolog in Leishmania major (LmPTR1), as well as the absence of a PTR1 homolog in mammals, offer opportunities for the development of selective inhibitors.[7]

Enzyme Kinetics

The catalytic activity of TbPTR1 can be characterized by standard Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for its natural substrates.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Dihydrobiopterin | 25 | Data not available | Data not available |

| Folate | Data not available | Data not available | Data not available |

The Pteridine and Folate Salvage Pathway in Trypanosoma brucei

The metabolic pathway in which TbPTR1 is a key player is crucial for the parasite's ability to synthesize essential molecules. A simplified diagram of this pathway is presented below.

Caption: The pteridine and folate salvage pathway in Trypanosoma brucei.

Inhibitors of TbPTR1

A diverse range of chemical scaffolds have been investigated for their inhibitory activity against TbPTR1. These include both substrate analogues and compounds identified through high-throughput and in silico screening. The following table provides a summary of selected TbPTR1 inhibitors with their reported potencies.

| Inhibitor Class | Compound | Ki (nM) | IC50 (µM) |

| Benzo[d]imidazol-2-amine | Derivative 32 | 7 (Ki,app) | >50 (in vitro) |

| Diaminopteridine | Pyrimethamine | - | ~50 |

| Dihydrotriazine | Cycloguanil | - | >50 |

| Flavonoid | Quercetin | - | 1.2 |

| 2-Amino-1,3,4-thiadiazole | Various derivatives | - | Mid-micromolar range |

Note: The potency of inhibitors can vary depending on the assay conditions. Ki,app refers to the apparent inhibition constant. In vitro IC50 values refer to the concentration required to inhibit parasite growth.

A significant challenge in the development of TbPTR1 inhibitors has been the frequent disconnect between high enzymatic potency and low cellular activity against the parasite.[2] This may be attributed to poor membrane permeability, efflux by parasite transporters, or metabolic instability of the compounds.

Experimental Protocols

Expression and Purification of Recombinant TbPTR1

A generic protocol for the expression and purification of His-tagged TbPTR1 from E. coli is outlined below. This protocol can be adapted based on the specific expression vector and purification system used.[10][11][12][13]

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid encoding N- or C-terminally His-tagged TbPTR1.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged TbPTR1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Assessment and Quantification: Assess the purity of the recombinant protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

TbPTR1 Enzyme Activity Assay (Spectrophotometric)

The activity of TbPTR1 can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14][15][16][17]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5), NADPH (e.g., 100 µM), and the substrate (e.g., dihydrobiopterin or dihydrofolate).

-

Initiation: Start the reaction by adding a known amount of purified TbPTR1 to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Screening: To determine the IC50 of an inhibitor, perform the assay in the presence of varying concentrations of the compound.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Km of the substrate is known.[18][19][20][21][22]

Trypanosoma brucei Growth Inhibition Assay

This assay is used to determine the potency of compounds against live parasites.[1][23][24]

-

Parasite Culture: Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[1]

-

Assay Setup: Seed a 96- or 384-well plate with parasites at a density of 2 x 104 cells/mL in the presence of serial dilutions of the test compound. Include a no-drug control and a positive control (e.g., pentamidine).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Add a viability indicator such as resazurin (AlamarBlue) and incubate for a further 4-6 hours.[1][24]

-

Measurement: Measure the fluorescence (for resazurin) or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control. Determine the EC50 (effective concentration to inhibit 50% of parasite growth) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RNAi-Mediated Knockdown of TbPTR1

-

Vector Construction: Clone a fragment of the TbPTR1 gene into an RNAi vector that allows for tetracycline-inducible expression of double-stranded RNA (dsRNA).

-

Transfection: Transfect the RNAi vector into a T. brucei cell line that expresses the T7 RNA polymerase and the tetracycline repressor.

-

Selection: Select for stable transfectants using the appropriate antibiotic.

-

Induction of RNAi: Induce the expression of dsRNA by adding tetracycline to the culture medium.

-

Phenotypic Analysis: Monitor the growth of the induced and uninduced parasite cultures over several days.

-

Confirmation of Knockdown: Confirm the reduction of TbPTR1 mRNA and protein levels in the induced cells using quantitative RT-PCR and Western blotting, respectively.

Drug Discovery Workflow for TbPTR1 Inhibitors

The development of novel TbPTR1 inhibitors typically follows a structure-based drug design workflow. This iterative process combines computational and experimental approaches to identify and optimize lead compounds.

Caption: A typical structure-based drug discovery workflow for TbPTR1 inhibitors.

Conclusion and Future Directions

TbPTR1 remains a compelling and well-validated drug target for the treatment of African sleeping sickness. Its essential role in parasite metabolism and its contribution to antifolate resistance provide a strong rationale for the development of potent and selective inhibitors. The wealth of available structural and biochemical data offers a solid foundation for structure-based drug design efforts.

Future research should focus on overcoming the challenge of poor correlation between enzymatic and cellular activity. This will require a multi-pronged approach, including the design of more cell-permeable compounds, the investigation of parasite efflux mechanisms, and the development of more predictive in vitro models. The strategy of dual inhibition of TbPTR1 and TbDHFR holds significant promise and warrants further exploration. Continued investment in the discovery and development of novel TbPTR1 inhibitors is a critical step towards delivering new, safer, and more effective treatments for this devastating neglected disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. High-resolution structures of Trypanosoma brucei pteridine reductase ligand complexes inform on the placement of new molecular entities in the active site of a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of catalytic residues in enzyme active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.unc.edu [med.unc.edu]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 15. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. xenotech.com [xenotech.com]

- 19. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 21. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Static-Cidal Assay for Trypanosoma brucei to Aid Hit Prioritisation for Progression into Drug Discovery Programmes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro growth inhibition of bloodstream forms of Trypanosoma brucei and Trypanosoma congolense by iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A New Strategy of RNA Interference That Targets Heterologous Sequences Reveals CITFA1 as an Essential Component of Class I Transcription Factor A in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 26. RNAi screening identifies Trypanosoma brucei stress response protein kinases required for survival in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 27. RNA Interference in Trypanosoma brucei: ROLE OF THE N-TERMINAL RGG DOMAIN AND THE POLYRIBOSOME ASSOCIATION OF ARGONAUTE - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Indispensable Role of Pteridine Reductase 1 in the Survival of Trypanosoma brucei

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteridine reductase 1 (PTR1) is a vital enzyme in the parasitic protozoan Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. This enzyme plays a central role in the parasite's unique folate and biopterin salvage pathways, making it essential for its survival and virulence. Unlike its mammalian hosts, T. brucei is auxotrophic for pteridines and must salvage them from its environment. PTR1, a broad-spectrum NADPH-dependent reductase, is crucial for the reduction of both unconjugated pterins (like biopterin) and conjugated folates. This dual functionality not only sustains essential metabolic processes but also provides a critical bypass mechanism against antifolate drugs that target dihydrofolate reductase (DHFR), a common chemotherapeutic target. Genetic and chemical validation studies have unequivocally demonstrated that PTR1 is indispensable for the bloodstream form of the parasite, with its inhibition or genetic deletion leading to catastrophic defects in cell division and ultimately, cell death. This technical guide provides an in-depth analysis of the function of PTR1 in T. brucei, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate pathways and workflows involved. This comprehensive resource is intended for researchers, scientists, and drug development professionals actively seeking to exploit novel targets for the treatment of HAT.

Introduction

Trypanosoma brucei is an extracellular parasite that causes Human African Trypanosomiasis, a fatal disease if left untreated[1]. The urgent need for new, effective, and safe therapeutics is underscored by the limitations of current treatments, which are often toxic and face the threat of emerging drug resistance. The unique metabolic pathways of trypanosomatids present attractive targets for selective drug design. One such pathway is the folate and biopterin metabolism, which is essential for the synthesis of nucleic acids and other vital cellular processes.

T. brucei cannot synthesize folates and pterins de novo and relies on salvaging these essential compounds from its host[2][3]. Pteridine reductase 1 (PTR1) is a key enzyme in this salvage pathway. It is a short-chain dehydrogenase/reductase (SDR) family member that catalyzes the NADPH-dependent reduction of a broad range of pterins and folates[2][4]. Specifically, PTR1 is responsible for the two-step reduction of biopterin to its active form, tetrahydrobiopterin (H4B), and can also reduce dihydrofolate to tetrahydrofolate, thus bypassing the canonical dihydrofolate reductase (DHFR) enzyme[5][6][7]. This latter function is a primary mechanism of intrinsic resistance to classical antifolate drugs like methotrexate in trypanosomatids[4][8].

Genetic studies, including gene knockout and RNA interference (RNAi) knockdown experiments, have provided definitive evidence that PTR1 is essential for the survival of the bloodstream form of T. brucei in vitro and for its virulence in vivo[9][10][11]. The loss of PTR1 function is cytocidal, leading to severe defects in cytokinesis, resulting in cells with multiple nuclei and kinetoplasts, and ultimately parasite death[1][9][10]. These findings firmly establish PTR1 as a promising drug target for the development of novel anti-trypanosomal therapies.

This technical guide aims to provide a comprehensive overview of the critical role of PTR1 in T. brucei survival, with a focus on providing researchers with the necessary data and methodologies to further investigate this important enzyme and develop effective inhibitors.

Quantitative Data on T. brucei Pteridine Reductase 1

A thorough understanding of the enzymatic properties and inhibition of T. brucei PTR1 (TbPTR1) is crucial for drug development efforts. This section summarizes the key quantitative data reported in the literature.

Enzymatic Activity and Kinetic Parameters

The specific activity and kinetic parameters of TbPTR1 have been determined for its various substrates. These values can vary depending on the experimental conditions, such as pH and the specific assay used.

| Parameter | Substrate | Value | Reference(s) |

| Specific Activity | Biopterin | 2.0 µmol/min/mg | [12] |

| Dihydrobiopterin (DHB) | 2.3 µmol/min/mg | [12] | |

| Folate | ~0.1 µmol/min/mg | [12] | |

| Dihydrofolate (DHF) | ~0.1 µmol/min/mg | [12] | |

| in Wild-Type (WT) cell lysate | 22.9 ± 1.9 nmol/min/mg | [11][13] | |

| in Single Knockout (SKO) cell lysate | 8.0 ± 0.2 nmol/min/mg | [11][13] | |

| Km | Dihydrobiopterin (H2B) | 29 nM | [14] |

| Dihydrobiopterin (H2B) | 3.8 ± 0.7 µM | [12] | |

| kcat | Dihydrobiopterin (H2B) | 4.7 s-1 | [12] |

| kcat/Km | Dihydrobiopterin (H2B) | 4.3 x 105 M-1s-1 | [12] |

| Quinonoid dihydrobiopterin (qH2B) | 10-fold lower than for H2B | [9][15] |

Inhibitor Potency

A range of compounds have been identified and synthesized as inhibitors of TbPTR1. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key measures of their potency.

| Inhibitor | IC50 (µM) | Ki (nM) | Reference(s) |

| Methotrexate | - | - | [10][12] |

| RUBi004 | 9.6 ± 3.2 | - | |

| RUBi007 | 34.9 ± 17.1 | - | [16] |

| RUBi014 | 14.6 ± 9.9 | - | [16] |

| RUBi016 | 25.4 ± 4.7 | - | [16] |

| RUBi018 | 12.7 ± 3.7 | - | [16] |

| Compound 11 (Scaffold II) | ED50 = 274 ± 7.5 | - | [7] |

| Compound 13 (Scaffold II) | ED50 = 123 ± 3.3 | - | [7] |

| Benzo[d]imidazol-2-amine derivative | - | 7 | |

| Trimetrexate | - | - |

Protein Expression Levels

Quantitative proteomic studies have provided insights into the relative abundance of PTR1 in the two major life cycle stages of T. brucei.

| Life Cycle Stage | Relative Abundance | Reference(s) |

| Bloodstream Form (BSF) | Higher | [8][9] |

| Procyclic Form (PCF) | Lower | [8][9] |

Signaling Pathways and Experimental Workflows

Folate and Biopterin Salvage Pathway in T. brucei

The metabolic pathway for salvaging and reducing essential pteridines in T. brucei is distinct from that of its mammalian host, highlighting the potential for selective drug targeting. PTR1 is a central player in this pathway, providing reduced folates and biopterins necessary for various cellular processes.

Experimental Workflow for PTR1 Gene Knockdown via RNA Interference (RNAi)

RNA interference is a powerful tool to study the function of essential genes like PTR1 in T. brucei. This workflow outlines the key steps from constructing the RNAi vector to analyzing the resulting phenotype.

Experimental Workflow for PTR1 Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient genome editing in T. brucei, enabling the generation of gene knockouts to study essential genes like PTR1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study PTR1 in T. brucei.

Culturing Bloodstream Form T. brucei

Materials:

-

HMI-9 medium

-

Fetal bovine serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

2-mercaptoethanol

-

T-25 or T-75 culture flasks

-

Humidified incubator at 37°C with 5% CO2

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete HMI-9 medium by supplementing with 10-20% (v/v) heat-inactivated FBS, 1% (v/v) penicillin-streptomycin, and 0.05% (v/v) 2-mercaptoethanol.

-

Thaw a cryopreserved vial of bloodstream form T. brucei rapidly in a 37°C water bath.

-

Transfer the thawed cells to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Carefully aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate the flask in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density daily using a hemocytometer. Maintain the culture density between 1 x 105 and 2 x 106 cells/mL by diluting with fresh medium as needed.

Pteridine Reductase 1 (PTR1) Enzyme Assay

Materials:

-

Purified recombinant TbPTR1 or T. brucei cell lysate

-

Assay buffer: 50 mM HEPES, pH 7.4, 100 mM KCl

-

NADPH

-

Substrate: Dihydrobiopterin (H2B) or other pterin/folate substrates

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer and NADPH (final concentration 100-200 µM).

-

Add the purified enzyme or cell lysate to the reaction mixture.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate (e.g., H2B at a final concentration of 10-50 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate while keeping the enzyme and NADPH concentrations constant.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.

RNA Interference (RNAi) Knockdown of PTR1

Materials:

-

T. brucei bloodstream form cell line expressing T7 RNA polymerase and tetracycline repressor (e.g., 'single marker' or 2T1 cells)

-

RNAi vector (e.g., p2T7-177)

-

Oligonucleotide primers to amplify a ~500 bp fragment of the PTR1 coding sequence

-

Restriction enzymes and T4 DNA ligase

-

Electroporator and cuvettes

-

Selective drugs (e.g., hygromycin, phleomycin)

-

Tetracycline

Procedure:

-

Construct the RNAi vector:

-

Amplify a ~500 bp fragment of the TbPTR1 gene using PCR.

-

Clone the PCR product into the p2T7-177 vector between the two opposing T7 promoters.

-

Verify the construct by restriction digest and sequencing.

-

-

Transfect T. brucei :

-

Grow the recipient T. brucei cell line to mid-log phase (approximately 1 x 106 cells/mL).

-

Linearize the RNAi plasmid with a suitable restriction enzyme.

-

Electroporate the linearized plasmid into the T. brucei cells.

-

-

Select and clone transformants:

-

Select for stable integration of the construct by adding the appropriate selective drug (e.g., hygromycin).

-

Obtain clonal cell lines by limiting dilution.

-

-

Induce RNAi and analyze the phenotype:

-

Grow the clonal cell lines to early-log phase.

-

Induce the expression of double-stranded RNA (dsRNA) by adding tetracycline (1 µg/mL) to the culture medium.

-

Monitor cell growth and viability over several days.

-

At various time points post-induction, harvest cells for analysis of cell morphology (by microscopy), protein levels (by Western blotting), and mRNA levels (by qRT-PCR) to confirm knockdown and assess the phenotypic consequences.

-

CRISPR-Cas9 Mediated Gene Knockout of PTR1

Materials:

-

T. brucei cell line

-

Cas9 expression vector

-

sgRNA expression vector or in vitro transcribed sgRNA

-

Donor DNA template containing a selectable marker (e.g., blasticidin resistance gene) flanked by homology arms (~100 bp) corresponding to the regions upstream and downstream of the PTR1 gene.

-

Electroporator and cuvettes

-

Selective drugs (e.g., blasticidin)

Procedure:

-

Design and prepare CRISPR components:

-

Design a single guide RNA (sgRNA) that targets a specific site within the TbPTR1 coding sequence.

-

Synthesize the sgRNA by in vitro transcription or clone it into an expression vector.

-

Construct the donor DNA template by PCR, incorporating the resistance marker and homology arms.

-

-

Transfect T. brucei :

-

Co-transfect the T. brucei cells with the Cas9 expression plasmid (or recombinant Cas9 protein), the sgRNA, and the donor DNA template via electroporation.

-

-

Select and validate knockout clones:

-

Select for transfected cells using the appropriate drug (e.g., blasticidin).

-

Isolate clonal cell lines by limiting dilution.

-

Validate the gene knockout in the clonal lines by PCR analysis to confirm the integration of the resistance marker at the PTR1 locus and the absence of the wild-type PTR1 allele.

-

Further confirm the knockout by DNA sequencing of the targeted locus.

-

-

Phenotypic analysis:

-

Analyze the phenotype of the PTR1 knockout parasites, including their viability, growth rate, and morphology.

-

Cell Viability Assay (AlamarBlue/Resazurin)

Materials:

-

T. brucei bloodstream form cells

-

Complete HMI-9 medium

-

Test compounds (PTR1 inhibitors)

-

96-well or 384-well plates

-

Resazurin sodium salt solution (e.g., AlamarBlue)

-

Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Seed T. brucei cells into a 96-well or 384-well plate at a density of approximately 1-2 x 104 cells/well in complete HMI-9 medium.

-

Add serial dilutions of the test compounds to the wells. Include appropriate controls (cells with no drug and cells with a known trypanocidal drug like pentamidine).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubate the plate for an additional 4-24 hours.

-

Measure the fluorescence of each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active cells.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][15][17]

Conclusion

Pteridine reductase 1 is a linchpin in the metabolic network of Trypanosoma brucei, rendering it absolutely essential for the parasite's survival and infectivity. Its dual role in both folate and biopterin reduction, coupled with its ability to confer resistance to conventional antifolates, makes it an exceptionally attractive target for the development of novel chemotherapeutics against Human African Trypanosomiasis. The quantitative data, detailed experimental protocols, and visualized pathways presented in this technical guide provide a solid foundation for researchers to delve deeper into the biology of PTR1 and to accelerate the discovery and development of potent and selective inhibitors. The ultimate goal is to translate this fundamental knowledge into effective treatments that can alleviate the burden of this devastating neglected tropical disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative proteomics of glycosomes from bloodstream form and procyclic culture form Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome turnover in the bloodstream and procyclic forms of Trypanosoma brucei measured by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]